![molecular formula C38H36Cl2N6O10S2 B14119339 Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl](/img/structure/B14119339.png)
Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rivaroxaban Pseudodimer is a synthetic compound derived from Rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rivaroxaban Pseudodimer involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the oxazolidinone ring: This is achieved through the reaction of an appropriate amine with a carbonyl compound under acidic conditions.
Coupling with thiophene derivative: The oxazolidinone intermediate is then coupled with a thiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final dimerization step: The resulting compound undergoes a dimerization reaction under controlled conditions to form the Rivaroxaban Pseudodimer.
Industrial Production Methods: Industrial production of Rivaroxaban Pseudodimer follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and dimerization steps, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions: Rivaroxaban Pseudodimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
Rivaroxaban Pseudodimer has several scientific research applications, including:
Chemistry: Used as a model compound for studying dimerization reactions and the behavior of oxazolidinone derivatives.
Biology: Investigated for its potential effects on cellular pathways involving Factor Xa.
Medicine: Explored as a potential anticoagulant with improved pharmacokinetic properties compared to Rivaroxaban.
Industry: Utilized in the development of novel drug delivery systems and formulations.
作用机制
Rivaroxaban Pseudodimer exerts its effects by inhibiting Factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is similar to that of Rivaroxaban but may offer enhanced stability and bioavailability.
相似化合物的比较
Rivaroxaban: The parent compound, a direct Factor Xa inhibitor.
Apixaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Comparison:
Rivaroxaban Pseudodimer vs. Rivaroxaban: The pseudodimer may offer improved pharmacokinetic properties and stability.
Rivaroxaban Pseudodimer vs. Apixaban: Both inhibit Factor Xa, but the pseudodimer may have different binding affinities and bioavailability.
Rivaroxaban Pseudodimer vs. Dabigatran: While Dabigatran inhibits thrombin, the pseudodimer targets Factor Xa, offering a different mechanism of action.
Rivaroxaban Pseudodimer stands out due to its potential for enhanced stability and bioavailability, making it a promising candidate for further research and development in anticoagulant therapy.
属性
分子式 |
C38H36Cl2N6O10S2 |
|---|---|
分子量 |
871.8 g/mol |
IUPAC 名称 |
5-chloro-N-[[3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49) |
InChI 键 |
CYLLZCQTBKRWBP-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate](/img/structure/B14119256.png)

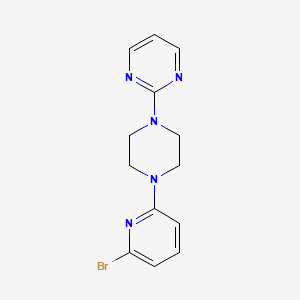
![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119259.png)
![ethyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B14119261.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14119265.png)
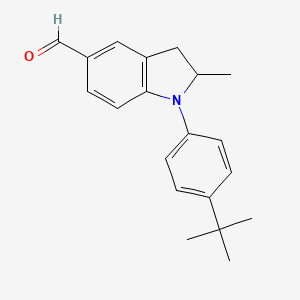
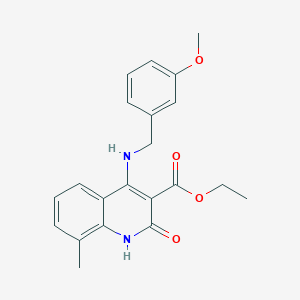
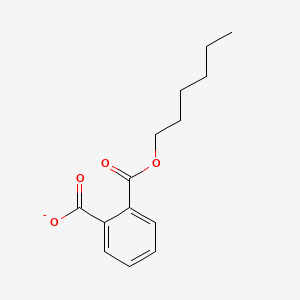
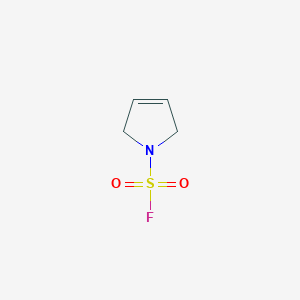
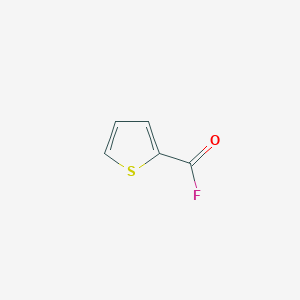
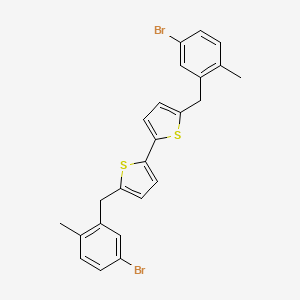
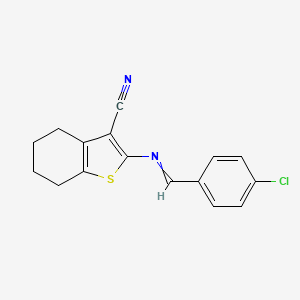
![2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine](/img/structure/B14119317.png)
